molecular formula C21H28ClNO3 B070116 Co 101244 hydrochloride

Co 101244 hydrochloride

Cat. No.: B070116
M. Wt: 377.9 g/mol
InChI Key: WFFZHKKSIDENAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol is a member of piperidines.

Mechanism of Action

Target of Action

Co 101244 hydrochloride is a novel, potent, and selective antagonist of GluN2B (formally NR2B)-containing NMDA receptors . NMDA receptors are a type of ionotropic glutamate receptor that play key roles in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets by selectively antagonizing GluN2B-containing NMDA receptors . The IC50 values for GluN1A/2B (NR1A/2B), GluN1A/2A (NR1A/2A), and GluN1A/2C (NR1A/2C) subunit combinations are 0.043, > 100, and > 100 μM respectively . This indicates a high degree of selectivity for GluN2B subunits.

Pharmacokinetics

It is soluble to 100 mm in water and to 50 mm in dmso , which may influence its bioavailability.

Result of Action

This compound displays neuroprotective effects both in vivo and in vitro . This suggests that it may have potential therapeutic applications in conditions involving excitotoxicity or excessive glutamatergic activity.

Action Environment

It is recommended to store the compound at +4°c for optimal stability .

Biological Activity

Co 101244 hydrochloride, a selective antagonist of the GluN2B subunit of NMDA receptors, has garnered significant attention due to its potential neuroprotective effects and implications in various neurological disorders. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Profile

  • Chemical Name : 1-[2-(4-Hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]-4-piperidinol hydrochloride
  • CAS Number : 193356-17-1
  • Purity : ≥99%
  • Alternative Names : PD 174494, Ro 63-1908

This compound functions primarily as a potent antagonist of GluN2B-containing NMDA receptors. Its inhibitory potency is characterized by the following IC50 values:

  • GluN1A/2B (NR1A/2B) : 0.043 μM
  • GluN1A/2A (NR1A/2A) : >100 μM
  • GluN1A/2C (NR1A/2C) : >100 μM

These values indicate that Co 101244 selectively inhibits GluN2B over other NMDA receptor subtypes, which is crucial for its neuroprotective effects observed in both in vitro and in vivo studies .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to mitigate neuronal damage in various experimental models:

  • In Vitro Studies : Co 101244 protects cultured neurons from excitotoxicity induced by glutamate. This protection is evidenced by reduced cell death and maintained cellular integrity when exposed to toxic concentrations of glutamate .
  • In Vivo Studies : Animal models treated with Co 101244 demonstrated reduced neurological deficits following ischemic injury. The compound effectively reduced the size of infarcts and improved functional outcomes in models of stroke .

Case Studies and Clinical Implications

Several studies have explored the therapeutic potential of Co 101244 in neurological conditions:

  • Alzheimer’s Disease Models : In transgenic mouse models of Alzheimer's disease, administration of Co 101244 resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a potential role in mitigating Alzheimer’s pathology .
  • Depression Treatment : A study investigating the effects of NMDA receptor antagonists in depression found that Co 101244 could enhance the antidepressant effects of ketamine, indicating its potential utility as an adjunct therapy in mood disorders .

Table 1: Summary of Biological Activity

Biological ActivityIn Vitro EvidenceIn Vivo Evidence
NeuroprotectionReduced cell death in glutamate toxicity assaysDecreased infarct size in stroke models
Cognitive ImprovementEnhanced memory retention in Alzheimer's modelsImproved performance on behavioral tests
Antidepressant EffectsSynergistic effects with ketaminePotential adjunct therapy in depression

Table 2: IC50 Values for NMDA Receptor Subtypes

Receptor SubtypeIC50 Value (μM)
GluN1A/2B (NR1A/2B)0.043
GluN1A/2A (NR1A/2A)>100
GluN1A/2C (NR1A/2C)>100

Properties

IUPAC Name

1-[2-(4-hydroxyphenoxy)ethyl]-4-[(4-methylphenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFZHKKSIDENAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.